molecular formula C11H20N2O3 B13877839 1-(Tert-butylcarbamoyl)piperidine-2-carboxylic acid

1-(Tert-butylcarbamoyl)piperidine-2-carboxylic acid

Cat. No.: B13877839
M. Wt: 228.29 g/mol
InChI Key: UUYJWFJWWVOBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butylcarbamoyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C11H20N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylcarbamoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with tert-butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylcarbamoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Tert-butylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Tert-butylcarbamoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butylcarbamoyl)piperidine-2-carboxylic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

1-(tert-butylcarbamoyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)12-10(16)13-7-5-4-6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15)

InChI Key

UUYJWFJWWVOBMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCCCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.